



# **Application Notes and Protocols for IPI-549 Administration in Murine Models**

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#### Introduction

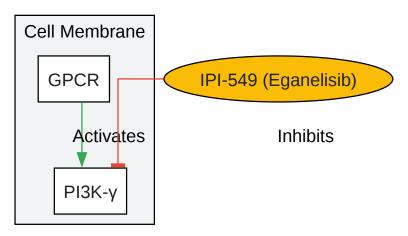
IPI-549, also known as eganelisib, is a potent and highly selective, orally bioavailable small molecule inhibitor of the gamma isoform of phosphoinositide-3 kinase (PI3K-y).[1][2] In preclinical studies, IPI-549 has demonstrated significant anti-tumor activity, primarily by modulating the tumor microenvironment and enhancing anti-tumor immune responses.[2][3] It targets tumor-associated myeloid cells, thereby overcoming immune checkpoint blockade resistance.[4] This document provides detailed application notes and protocols for the administration and dosing of IPI-549 in mice for preclinical research.

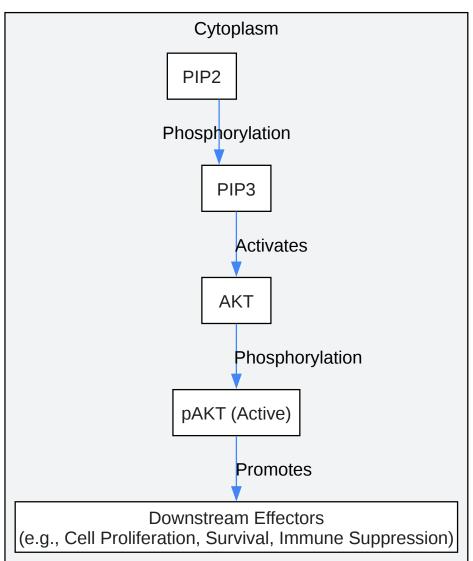
#### Mechanism of Action

IPI-549 selectively inhibits PI3K-y, a key enzyme in the PI3K/AKT signaling pathway, which is crucial for the function of myeloid cells.[1][5] By inhibiting PI3K-y, IPI-549 prevents the phosphorylation of PIP2 to PIP3, which in turn blocks the activation of AKT.[6] This action modulates the function of immunosuppressive myeloid cells within the tumor microenvironment, leading to an increase in the number and activity of cytotoxic T-cells that can attack tumor cells. [2][7]

Diagram: IPI-549 Signaling Pathway







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Caption: IPI-549 inhibits PI3K-y, blocking the AKT signaling pathway.



# **Quantitative Data Summary**

The following tables summarize the in vitro potency and in vivo pharmacokinetic parameters of IPI-549.

Table 1: In Vitro Potency and Selectivity of IPI-549

Target	IC50 (nM)	Cellular IC50 (nM)	Binding Affinity (KD, nM)	Selectivity vs. PI3K-y
РІЗК-у	1.2[3]	1.2[3]	0.29[3]	-
PI3K-α	>200-fold[3]	>140-fold[3]	-	>140-fold[3]
РІЗК-β	>200-fold[3]	>140-fold[3]	-	>140-fold[3]
ΡΙ3Κ-δ	>200-fold[3]	>140-fold[3]	-	>140-fold[3]

Table 2: Pharmacokinetic Parameters of IPI-549 in Preclinical Species

Species	Half-life (t1/2)	Oral Bioavailability
Mouse	3.2 hours[8]	≥31%[9][10][11]
Rat	4.4 hours[8]	≥31%[9][10][11]
Dog	6.7 hours[8]	≥31%[9][10][11]
Monkey	4.3 hours[8]	≥31%[9][10][11]

Table 3: Exemplary In Vivo Dosing and Efficacy in Murine Models



Tumor Model	Dosing Schedule	Outcome
miPS-LLCcm Xenografts	5 mg/kg, QOD (every other day), oral gavage[12]	Significant decrease in tumor volume and weight.[12]
Multiple Syngeneic Models	Daily, oral gavage (dose not specified)[13]	Significant tumor growth inhibition.[2][7][13][14]
P.b ANKA (Cerebral Malaria)	Not specified dose, daily for 3 days, oral gavage[15]	Protected mice from neurological symptoms and mortality.[15]

# **Experimental Protocols**

Protocol 1: Formulation of IPI-549 for Oral Gavage in Mice

This protocol describes the preparation of an IPI-549 suspension for oral administration.

#### Materials:

- IPI-549 powder
- Methylcellulose (0.5% w/v)
- Tween 80 (0.2% v/v)
- Sterile water
- · Magnetic stir bar and stir plate
- Appropriate weighing and volumetric measuring equipment

### Procedure:

- Prepare the vehicle solution by dissolving 0.5% methylcellulose and 0.2% Tween 80 in sterile water.[13] Stir until fully dissolved.
- Weigh the required amount of IPI-549 powder based on the desired final concentration and total volume needed for the study.



- Gradually add the IPI-549 powder to the vehicle solution while continuously stirring to ensure a homogenous suspension.
- Continue stirring for at least 30 minutes before administration to ensure uniformity. The suspension should be stirred continuously during dosing to prevent settling.

Protocol 2: In Vivo Efficacy Study in a Syngeneic Mouse Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of IPI-549.

#### Materials:

- Syngeneic tumor cells (e.g., CT26, 4T1)
- Appropriate mouse strain (e.g., BALB/c)
- IPI-549 formulation
- Vehicle control
- Calipers for tumor measurement
- Oral gavage needles (20-22 gauge)
- Syringes

### Procedure:

- Tumor Cell Implantation: Subcutaneously implant a predetermined number of tumor cells into the flank of each mouse.
- Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers.[13] Calculate tumor volume using the formula: (Length x Width²) / 2.[13]
- Randomization: Once tumors reach a predetermined size (e.g., 50-100 mm³), randomize mice into treatment and control groups.[13]



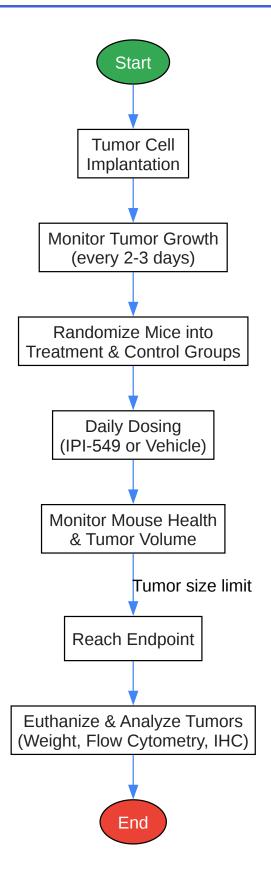




- Dosing: Administer IPI-549 or vehicle control daily via oral gavage.[13] Monitor the general health of the mice, including body weight, throughout the study.
- Endpoint and Analysis: Euthanize mice when tumors reach the predetermined endpoint size
  as per institutional guidelines.[13] Excise tumors for further analysis, such as weight
  measurement, flow cytometry, or immunohistochemistry.[13]

Diagram: In Vivo Efficacy Study Workflow





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Caption: A typical workflow for an in vivo efficacy study of IPI-549.



### Protocol 3: Murine Pharmacokinetic (PK) Study

This protocol provides a basic design for a single-dose PK study of IPI-549 in mice.

#### Materials:

- 8-10 week old mice (e.g., C57BL/6 or BALB/c)
- IPI-549 formulation
- Blood collection tubes with anticoagulant (e.g., K2-EDTA)
- Centrifuge
- Equipment for plasma storage at -80°C

#### Procedure:

- Animal Preparation: Fast mice for 4 hours prior to dosing, with ad libitum access to water.
- Dosing: Administer a single dose of the IPI-549 suspension via oral gavage.[6] Record the exact time of administration.
- Blood Sampling: Collect blood samples (approximately 30-50 μL) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[6]
- Plasma Preparation: Immediately centrifuge the blood samples at 2,000 x g for 10 minutes at 4°C to separate plasma.[6]
- Sample Storage: Collect the plasma supernatant and store at -80°C until analysis.[6]
- Bioanalysis: Analyze IPI-549 concentrations in plasma using a validated LC-MS/MS method.
   [6]
- Data Analysis: Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t½) using appropriate software.[6]

Protocol 4: Pharmacodynamic (PD) Assay - pAKT Western Blot in Tumor Tissue



This protocol describes a method to assess the target engagement of IPI-549 by measuring the phosphorylation of AKT.

#### Materials:

- Tumor-bearing mice treated with IPI-549 or vehicle
- Liquid nitrogen
- Protein extraction buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and electrophoresis equipment
- · Western blot transfer system
- Primary antibodies (anti-pAKT, anti-total AKT)
- HRP-conjugated secondary antibody
- Enhanced chemiluminescence (ECL) substrate and imaging system

#### Procedure:

- Sample Collection: At a desired time point after the final dose of IPI-549, euthanize the mouse and excise the tumor.[6]
- Snap-Freezing: Immediately snap-freeze the tumor tissue in liquid nitrogen and store at -80°C.[6]
- Protein Extraction: Homogenize the frozen tumor tissue in protein extraction buffer and determine protein concentration using a BCA assay.
- Western Blotting:
  - Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
  - Block the membrane and incubate with primary antibodies against pAKT and total AKT.



- Incubate with an HRP-conjugated secondary antibody.[6]
- Detect the signal using an ECL substrate.[6]
- Quantification: Quantify band intensity and normalize the pAKT signal to the total AKT signal to determine the extent of target inhibition.[6]

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